Enantioselective MAO-B Substrate Recognition: (1S,6R) vs. (1R,6S) N-Methyl Congener
For the closely related N-methyl-6-phenyl-3-azabicyclo[4.1.0]heptane pair, MAO-B displays marked enantioselectivity. The (1S,6R) enantiomer shows a Km of 0.753 mM, whereas the (1R,6S) enantiomer has a Km of 0.221 mM [1]. This 3.4-fold difference in enzyme affinity, driven solely by absolute configuration at C1 and C6, class-level infers that procurement of the wrong enantiomer for the target (1S,6R) compound would lead to significantly different target engagement, even before considering the absence of the N-methyl group.
| Evidence Dimension | MAO-B substrate affinity (Km) |
|---|---|
| Target Compound Data | N/A (Data for (1S,6R)-3-methyl analog: Km = 0.753 mM) |
| Comparator Or Baseline | (1R,6S)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane: Km = 0.221 mM |
| Quantified Difference | 3.4-fold higher Km for the (1S,6R) configuration vs. (1R,6S) |
| Conditions | EC 1.4.3.4 (MAO-B), pH 7.0, 37°C |
Why This Matters
For labs studying MAO-B associated pathways or seeking a defined stereochemistry for target engagement, procuring the racemate or opposite enantiomer introduces a confounding factor equivalent to a 3.4-fold shift in substrate affinity.
- [1] BRENDA Enzyme Database. (n.d.). EC 1.4.3.4 (MAO-B) – Km values for (1R,6S)- and (1S,6R)-3-methyl-6-phenyl-3-aza-bicyclo[4.1.0]heptane. View Source
